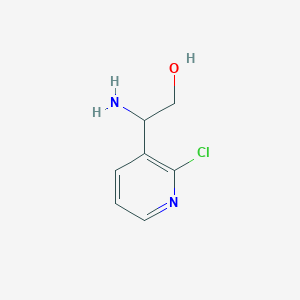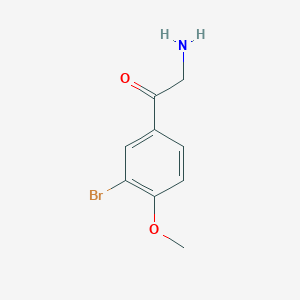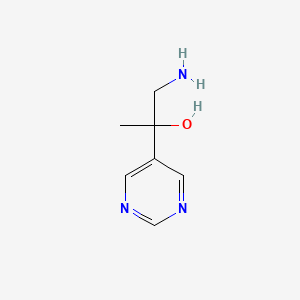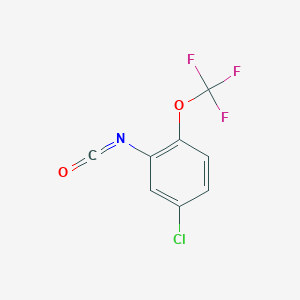
4-Chloro-2-isocyanato-1-(trifluoromethoxy)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-2-isocyanato-1-(trifluoromethoxy)benzene is a chemical compound with the molecular formula C8H3ClF3NO2. It is known for its unique structure, which includes a chloro group, an isocyanate group, and a trifluoromethoxy group attached to a benzene ring. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-isocyanato-1-(trifluoromethoxy)benzene typically involves the reaction of 4-chloro-2-nitro-1-(trifluoromethoxy)benzene with phosgene. The reaction is carried out under controlled conditions to ensure the formation of the isocyanate group. The process involves the following steps:
Nitration: The starting material, 4-chloro-1-(trifluoromethoxy)benzene, is nitrated to form 4-chloro-2-nitro-1-(trifluoromethoxy)benzene.
Reduction: The nitro group is then reduced to an amine group, resulting in 4-chloro-2-amino-1-(trifluoromethoxy)benzene.
Isocyanation: Finally, the amine group is reacted with phosgene to form the isocyanate group, yielding this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. Safety measures are strictly followed due to the hazardous nature of phosgene.
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-2-isocyanato-1-(trifluoromethoxy)benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Addition Reactions: The isocyanate group can participate in addition reactions with compounds containing active hydrogen atoms.
Common Reagents and Conditions
Amines: React with the isocyanate group to form ureas.
Alcohols: React with the isocyanate group to form carbamates.
Major Products Formed
Ureas: Formed from the reaction with amines.
Carbamates: Formed from the reaction with alcohols.
Other Derivatives: Depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
4-Chloro-2-isocyanato-1-(trifluoromethoxy)benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of various organic compounds.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Investigated for potential use in drug development and as a reagent in pharmaceutical research.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-Chloro-2-isocyanato-1-(trifluoromethoxy)benzene involves the reactivity of the isocyanate group. This group can form covalent bonds with nucleophiles, leading to the formation of stable products such as ureas and carbamates. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .
Comparación Con Compuestos Similares
Similar Compounds
2-Chloro-4-isocyanato-1-(trifluoromethoxy)benzene: Similar structure but with different positional isomerism.
1-Chloro-2-isocyanato-4-(trifluoromethyl)benzene: Similar functional groups but different substitution pattern on the benzene ring.
Uniqueness
4-Chloro-2-isocyanato-1-(trifluoromethoxy)benzene is unique due to the presence of both the isocyanate and trifluoromethoxy groups, which impart distinct reactivity and properties. This makes it a valuable compound in various chemical syntheses and research applications .
Propiedades
Fórmula molecular |
C8H3ClF3NO2 |
|---|---|
Peso molecular |
237.56 g/mol |
Nombre IUPAC |
4-chloro-2-isocyanato-1-(trifluoromethoxy)benzene |
InChI |
InChI=1S/C8H3ClF3NO2/c9-5-1-2-7(15-8(10,11)12)6(3-5)13-4-14/h1-3H |
Clave InChI |
CRFWZCXOLOSXFK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1Cl)N=C=O)OC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





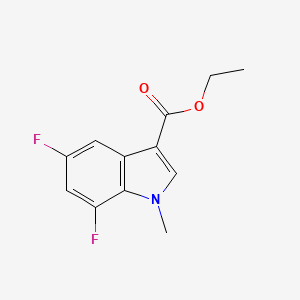
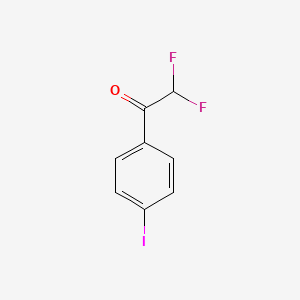
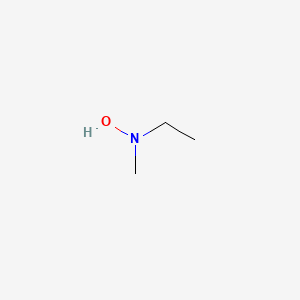
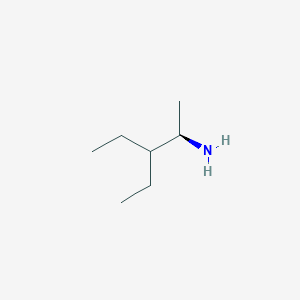
![2-Chloro-6-[1-(trifluoromethyl)cyclopropyl]pyridine](/img/structure/B13612181.png)
![2-{1-[(Tert-butoxy)carbonyl]piperidin-2-yl}cyclopropane-1-carboxylic acid](/img/structure/B13612183.png)
![6'-bromo-2',3'-dihydro-1'H-spiro[cyclobutane-1,4'-isoquinoline]-1'-one](/img/structure/B13612184.png)
